molecular formula C14H15BrClNO6 B099630 5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside CAS No. 15548-60-4

5-Bromo-4-chloroindol-3-yl-beta-D-glucopyranoside

Cat. No.: B099630
CAS No.: 15548-60-4
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-LNNRFACYSA-N
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Description

5-bromo-4-chloro-3-indolyl beta-D-glucoside is an indolyl carbohydrate that is the beta-D-glucoside of 3-hydroxy-1H-indole in which the indole moiety is substituted at positions 4 and 5 by chlorine and bromine, respectively. It is used to test for the presence of an enzyme, beta-glucosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole, which immediately dimerises to give an intensely blue product. It has a role as a chromogenic compound. It is an indolyl carbohydrate, an organobromine compound, an organochlorine compound, a D-aldohexose derivative and a beta-D-glucoside. It derives from an indoxyl.

Mechanism of Action

Target of Action

The primary target of X-Glc is the enzyme β-glucuronidase (GUS) . This enzyme, encoded by the gusA gene, is a hydrolase that catalyzes the hydrolysis of many β-D-glucuronides . It is widely used as a reporter gene in genetically modified plants, especially for studying the transient expression of exogenous genes .

Mode of Action

X-Glc serves as a chromogenic substrate for GUS . The interaction between X-Glc and GUS involves a two-step reaction . First, GUS cleaves the glucuronic acid part of X-Glc to produce a colorless indoxyl intermediate . Subsequently, this intermediate is oxidized to form an insoluble blue compound, 5,5’-dibromo-4,4’-dichloro-indigo .

Biochemical Pathways

The action of X-Glc is closely related to the hexosamine biosynthesis pathway (HBP) . This pathway utilizes substrates including fructose-6-P, glutamine, acetyl-CoA, and UTP to synthesize uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc) . The HBP is highly conserved across organisms, and a complete block of HBP normally causes lethality, reflecting the pivotal role of HBP in the normal growth and development of organisms .

Pharmacokinetics

coli . The compound is typically stored at -20°C .

Result of Action

The action of X-Glc results in the formation of a blue precipitate, which is visible to the naked eye . This color change is used to observe the expression of exogenous genes in transgenic plants and to identify transgenic plants .

Action Environment

The action of X-Glc can be influenced by environmental factors. For example, the staining process for detecting GUS activity requires specific conditions, such as a temperature of 25-37°C . Moreover, the preparation method for plant materials used for staining can vary depending on the specific tissues and organs involved . For instance, the roots, flowers, and leaves of Arabidopsis thaliana and the roots of tobacco seedlings can be stained directly without any pretreatment .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside plays a crucial role in biochemical reactions, particularly as a substrate for the enzyme β-glucosidase . When β-glucosidase cleaves 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, it produces a blue precipitate, which can be visually detected .

Cellular Effects

The effects of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside on cells and cellular processes are primarily related to its role as a substrate for β-glucosidase . The cleavage of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside by β-glucosidase can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside involves its interaction with the enzyme β-glucosidase . The enzyme cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, leading to the production of a blue precipitate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under standard conditions .

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is involved in the metabolic pathway of β-glucosidase . The enzyme β-glucosidase cleaves the glycosidic bond of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside, which can affect metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside is not well defined. Given its role as a substrate for β-glucosidase, it is likely to be found in locations where this enzyme is present .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-LNNRFACYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245955
Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15548-60-4
Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15548-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indoxylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015548604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloroindol-3-yl-β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is X-Glc and how is it used in research?

A1: X-Glc, also known as 5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside, is a chromogenic substrate used for detecting β-glucosidase activity. This enzyme is found in various organisms and plays a role in carbohydrate metabolism. X-Glc itself is colorless, but when hydrolyzed by β-glucosidase, it releases 5-bromo-4-chloro-3-indoxyl, which is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, a blue pigment. This color change allows for the visual detection and localization of β-glucosidase activity in cells, tissues, or gels. [, , , , , ]

Q2: Can you give some examples of how X-Glc has been used to study β-glucosidase activity?

A2: Certainly. X-Glc has been used in a variety of research applications, for example:

  • Identifying a new bacterial species: Researchers utilized X-Glc to characterize a new bacterial strain, Planococcus rifietensis sp. nov., isolated from an Italian sulfurous spring. This strain exhibited β-glucosidase activity, evidenced by its ability to hydrolyze X-Glc. []
  • Investigating transgenic pollen development: In transgenic tobacco plants, X-Glc helped researchers visualize β-glucosidase activity and study its influence on starch biosynthesis and degradation during pollen development. []
  • Understanding vanilla bean aroma development: Researchers used X-Glc to localize β-glucosidase activity in vanilla beans (Vanilla planifolia Andrews). Their findings shed light on the enzymatic processes involved in the release of vanillin, the primary aromatic compound in vanilla. []

Q3: What is the mechanism behind X-Glc's color change in the presence of β-glucosidase?

A3: X-Glc acts as a substrate for β-glucosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-indoxyl. This indoxyl derivative is then oxidized in the presence of oxygen to form 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue pigment. This distinct color change allows for the visual detection of β-glucosidase activity. [, , , , , ]

Q4: Are there alternative substrates for detecting β-glucosidase activity?

A4: Yes, several alternative substrates can be used to detect β-glucosidase activity. These include:

  • p-nitrophenyl-β-D-glucopyranoside (pNPG): This substrate releases a yellow-colored p-nitrophenol upon hydrolysis by β-glucosidase, allowing for quantitative analysis using spectrophotometry. [, , ]

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